molecular formula C12H11BrClNO2S B1438095 4-(4-Bromobenzenesulfonyl)aniline hydrochloride CAS No. 1172364-06-5

4-(4-Bromobenzenesulfonyl)aniline hydrochloride

Cat. No.: B1438095
CAS No.: 1172364-06-5
M. Wt: 348.64 g/mol
InChI Key: AJFBWCQEOGZIHA-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)aniline hydrochloride (CAS 1172364-06-5) is a chemical compound with the molecular formula C 12 H 11 BrClNO 2 S and a molecular weight of 348.64 g/mol . It serves as a valuable aromatic amine and sulfonamide building block in organic synthesis and medicinal chemistry research. This compound is recognized for its role as a key synthetic intermediate in the development of novel N-(heterocyclylphenyl)benzenesulfonamides , a class of molecules investigated as potent inhibitors of the Wnt/β-catenin signaling pathway . Dysregulation of this pathway is a known driver in various cancers, including colorectal cancer and triple-negative breast cancer . Researchers utilize this chemical scaffold to develop small molecules that target the β-catenin/T-cell factor (Tcf) protein-protein interaction, a crucial step in oncogene activation . Evidence from related analogues demonstrates that these inhibitors can abrogate the association between β-catenin and Tcf-4 and bind to the Armadillo repeat domain of β-catenin, sharing a binding site near Lys508, which is a known hotspot for transcription factor binding . Applications for this compound include, but are not limited to: Anticancer Drug Discovery: Serves as a core structure for synthesizing potential therapeutic agents targeting Wnt/β-catenin-dependent cancers . Biochemical Probes: Used to create tools for studying the mechanism and inhibition of β-catenin-mediated transcription . Organic Building Block: Employed in cross-coupling reactions and further functionalization to create diverse sulfonamide libraries for biological screening. Handling Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBWCQEOGZIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Details:

Example Procedure:

  • Bromine is added dropwise to a suspension of 2,6-diisopropylaniline hydrochloride in 1,2-dichloroethane at 0°C over 1 hour.
  • The mixture is stirred for an additional hour at 0°C.
  • The solid product is filtered, washed with solvent, and dried under vacuum at 40°C.
  • This yields 4-bromo-2,6-diisopropylaniline hydrobromide in approximately 97% yield with high purity.

Alternatively, cyclohexane can be used as the solvent at 70°C with similar yields (up to 99.9%) and purity (~98.7%).

Parameter Conditions Outcome
Brominating agent Br2 (molecular bromine) Selective bromination at 4-position
Solvent 1,2-dichloroethane or cyclohexane Inert, water-immiscible
Temperature 0°C to 70°C Optimal for selectivity and yield
Reaction time 1-2 hours Complete bromination
Yield 97-99.9% High purity crystalline hydrobromide

This method is advantageous because bromination of aniline hydrohalides in inert solvents leads to higher selectivity and easier isolation of products compared to free aniline bases or acidic media such as acetic acid.

Sulfonylation to Form the Benzenesulfonyl Group

The sulfonylation step involves attaching the benzenesulfonyl moiety to the aniline nitrogen. This is typically achieved by reacting the 4-bromoaniline intermediate with a suitable sulfonyl chloride derivative under controlled conditions.

Typical Sulfonylation Conditions:

  • Reagents: 4-bromobenzenesulfonyl chloride.
  • Base: A mild base such as pyridine or triethylamine to scavenge HCl formed.
  • Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran.
  • Temperature: Usually at 0°C to room temperature to control reaction rate and avoid side reactions.
  • Reaction Time: 1-4 hours depending on scale and reagent concentration.

The reaction yields 4-(4-bromobenzenesulfonyl)aniline, which is then converted to its hydrochloride salt.

Formation of Hydrochloride Salt

To improve stability, solubility, and crystallinity, the free base 4-(4-bromobenzenesulfonyl)aniline is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

  • Procedure: Bubble dry HCl gas through a solution of the free base or add concentrated HCl dropwise.
  • Isolation: The hydrochloride salt precipitates as a crystalline solid.
  • Drying: The solid is filtered and dried under vacuum at moderate temperatures (around 40°C).

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Outcome
1. Bromination Br2, aniline hydrochloride, cyclohexane or 1,2-dichloroethane, 0-70°C Introduce bromine at 4-position 4-bromoaniline hydrobromide salt with high yield and purity
2. Sulfonylation 4-bromobenzenesulfonyl chloride, base (pyridine), DCM, 0°C to RT Attach benzenesulfonyl group 4-(4-bromobenzenesulfonyl)aniline free base
3. Salt Formation HCl gas or aqueous HCl, ethanol or ethyl acetate Convert to hydrochloride salt This compound crystalline salt

Research Findings and Notes

  • The use of aniline hydrohalides for bromination significantly improves regioselectivity and yield compared to free anilines.
  • Inert, water-immiscible solvents facilitate easier product isolation and reduce side reactions.
  • Temperature control is critical to avoid polybromination or decomposition.
  • The hydrochloride salt form enhances compound stability and handling.
  • The process is scalable and can be performed under atmospheric pressure, making it suitable for industrial applications.

Chemical Reactions Analysis

4-(4-Bromobenzenesulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The aniline moiety can undergo oxidation to form corresponding nitro or nitroso derivatives. Reagents such as potassium permanganate or hydrogen peroxide are typically used for these reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amine derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Research

Enzyme Inhibition Studies

  • The compound is frequently utilized in enzyme inhibition studies due to its ability to interact with active sites of enzymes. For instance, it has been investigated for its inhibitory effects on various proteases and kinases, which are crucial in cellular signaling and regulation.

Proteomics Research

  • In proteomics, 4-(4-Bromobenzenesulfonyl)aniline hydrochloride serves as a biochemical tool for studying protein interactions. Its sulfonyl group facilitates the formation of covalent bonds with amino acid residues in proteins, allowing researchers to probe protein structure and function .

Medicinal Chemistry

Drug Development

  • The compound's structural features make it a candidate for drug development, particularly as a lead compound in the synthesis of new therapeutic agents targeting specific diseases. Its sulfonamide moiety is known for antibacterial properties, which can be harnessed in developing new antibiotics.

Synthesis of Sulfonamide Derivatives

  • This compound is also used as a precursor in the synthesis of various sulfonamide derivatives. These derivatives have applications in treating conditions such as hypertension and bacterial infections due to their pharmacological properties .

Synthetic Applications

Reagent in Organic Synthesis

  • The compound acts as an important reagent in organic synthesis, particularly in the formation of sulfonamides through nucleophilic substitution reactions. It can be used to introduce the sulfonamide functional group into various organic molecules, facilitating the design of complex chemical structures .

Activation Agent

  • It serves as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, which are essential components in molecular biology for applications such as gene synthesis and RNA interference studies .
  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific serine protease, leading to insights into its mechanism of action and potential therapeutic applications.
  • Protein Interaction : Research utilizing this compound revealed its ability to form stable complexes with target proteins, aiding in the elucidation of protein-ligand interactions crucial for drug design .
  • Synthesis of Antibacterial Agents : A synthetic route involving this compound resulted in novel sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzenesulfonyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group is particularly reactive, allowing the compound to act as an electrophile in various biochemical pathways.

Comparison with Similar Compounds

4-[(4-Bromophenyl)sulfanyl]aniline Hydrochloride

Key Differences :

  • Substituent : The sulfanyl (-S-) group replaces the sulfonyl (-SO₂-) group in the target compound.
  • Reactivity : Sulfonyl groups enhance electrophilicity and stability, whereas sulfanyl groups may participate in redox reactions.

4-(Trifluoromethyl)aniline Hydrochloride

Key Differences :

  • Substituent : A trifluoromethyl (-CF₃) group replaces the bromobenzenesulfonyl (-BrC₆H₄SO₂-) group.
  • Molecular Weight : 197.585 g/mol (vs. higher for the target compound due to bromine and sulfonyl groups) .
  • Polarity : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the NH₂ group compared to sulfonyl derivatives.

Fuchsine (4-[(4-Aminophenyl)-(4-Imino-1-cyclohexa-2,5-dienylidene)methyl]aniline Hydrochloride)

Key Differences :

  • Structure : A triarylmethane dye with a conjugated system, unlike the simpler aryl sulfonyl structure of the target compound.
  • Functionality: Contains imino and methylene groups, enabling strong light absorption for dye applications.

4-(Benzyloxy)aniline Hydrochloride

Key Differences :

  • Substituent : A benzyloxy (-OCH₂C₆H₅) group replaces the sulfonyl moiety.
  • Electronic Effects : The ether group is electron-donating, reducing NH₂ acidity compared to sulfonyl or trifluoromethyl analogs.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Applications
4-(4-Bromobenzenesulfonyl)aniline HCl Not provided Not provided -BrC₆H₄SO₂- Pharmaceutical intermediates
4-[(4-Bromophenyl)sulfanyl]aniline HCl Not provided Not provided -BrC₆H₄S- Mild synthetic intermediates
4-(Trifluoromethyl)aniline HCl C₇H₇ClF₃N 197.585 -CF₃ Agrochemical synthesis
Fuchsine C₂₀H₁₈N₃Cl 343.83 Triarylmethane system Biological staining
4-(Benzyloxy)aniline HCl C₁₃H₁₄ClNO 243.71 -OCH₂C₆H₅ Amine protection in synthesis

Key Research Findings

  • Electronic Effects : Sulfonyl and trifluoromethyl groups enhance NH₂ acidity, making these compounds reactive in coupling reactions (e.g., amide bond formation) .
  • Stability : Bromobenzenesulfonyl derivatives are thermally stable, suitable for high-temperature reactions, whereas benzyloxy analogs may degrade under harsh conditions .
  • Biological Activity : Trifluoromethyl anilines show higher bioactivity in herbicides compared to sulfonyl derivatives, attributed to fluorine’s electronegativity .

Biological Activity

4-(4-Bromobenzenesulfonyl)aniline hydrochloride is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromobenzenesulfonyl group attached to an aniline moiety, exhibits various pharmacological properties that merit detailed exploration.

  • Chemical Formula : C12H11BrClNO2S
  • Molecular Weight : 324.64 g/mol
  • CAS Number : 1172364-06-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known to inhibit various enzymes, particularly those involved in bacterial metabolism and proliferation. Similar compounds have demonstrated antimicrobial activity by disrupting folic acid synthesis in bacteria, which is crucial for their growth and replication .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. They are effective against a range of drug-resistant bacteria, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against leukemia cell lines, demonstrating cytotoxic effects that may be mediated through apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial EfficacyDemonstrated effectiveness against drug-resistant bacteria strains.
In Vitro Antitumor ActivityInhibited growth in HL-60 leukemia cells with IC50 values indicating significant cytotoxicity.
Mechanistic InsightsInteraction with key metabolic enzymes, affecting bacterial growth pathways.

Detailed Research Findings

  • Antimicrobial Efficacy : A study focusing on sulfonamide derivatives highlighted the compound's ability to inhibit bacterial growth by targeting enzymes involved in folate synthesis. The presence of the bromine atom enhances its lipophilicity, improving membrane penetration and bioavailability .
  • Cytotoxic Effects : In vitro assays revealed that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines, including HL-60 and other leukemia-derived cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .
  • Molecular Interactions : The compound has been shown to bind effectively to proteins involved in cellular signaling pathways, potentially altering gene expression related to stress responses and metabolic processes. These interactions suggest a multifaceted mechanism of action that could be exploited for therapeutic purposes .

Q & A

Q. What are the common synthetic routes for 4-(4-bromobenzenesulfonyl)aniline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation of 4-bromobenzene followed by coupling with aniline derivatives. A multi-step approach is recommended:

Sulfonation : React 4-bromobenzene with chlorosulfonic acid to form 4-bromobenzenesulfonyl chloride .

Coupling : Combine the sulfonyl chloride with aniline in a basic aqueous medium (e.g., NaHCO₃) to form the sulfonamide intermediate.

Hydrochloride Formation : Treat the freebase with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Optimization Tips :

  • Monitor reaction temperature (e.g., sulfonation at 0–5°C prevents side reactions) .
  • Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Characterize intermediates via TLC or HPLC to ensure purity before proceeding .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group resonance .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for research use) .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Br to confirm the hydrochloride salt formation .
  • FT-IR : Look for sulfonyl S=O stretches (1350–1150 cm⁻¹) and NH₃⁺ vibrations (2500–3000 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the sulfonyl group .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical evaluation due to potential skin corrosion .

Advanced Research Questions

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies by dissolving the compound in buffers (pH 1–12) and analyzing via HPLC over 24–72 hours. The compound is prone to hydrolysis under alkaline conditions (pH > 9), leading to sulfonate byproducts .
  • Thermal Stability : Conduct TGA/DSC analysis. Decomposition typically occurs above 200°C, but prolonged exposure to >40°C in solution may degrade the sulfonamide bond .
    Recommendation : Use acidic buffers (pH 4–6) for biological assays and avoid autoclaving .

Q. How can researchers resolve contradictory solubility data reported for this compound?

Methodological Answer: Contradictions often arise from solvent polarity and salt form variations. Follow this protocol:

Solvent Screening : Test solubility in DMSO, ethanol, water, and phosphate buffers. Note that the hydrochloride salt is more water-soluble than the freebase .

Sonication : Use ultrasonic baths to ensure complete dissolution in polar aprotic solvents (e.g., DMSO) .

Quantitative Analysis : Measure solubility via UV-Vis spectroscopy at λmax ~270 nm, referencing a calibration curve .
Example : One study reported 25 mg/mL in DMSO, while another noted limited water solubility (<5 mg/mL). This discrepancy reflects differences in salt dissociation .

Q. What methodologies are suitable for evaluating the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to the compound’s structural motif .
  • Assay Design :
    • Use fluorescence-based assays (e.g., dansylamide displacement) to measure inhibition constants (Kᵢ).
    • Include positive controls (e.g., acetazolamide) and negative controls (DMSO vehicle) .
  • Data Interpretation : Perform Lineweaver-Burk analysis to determine competitive vs. non-competitive inhibition .

Q. How can this compound be utilized in synthesizing complex heterocycles or pharmaceutical intermediates?

Methodological Answer: The bromine and sulfonamide groups enable diverse reactivity:

  • Buchwald-Hartwig Coupling : React with aryl boronic acids to form biaryl derivatives, useful in kinase inhibitor synthesis .
  • Nucleophilic Substitution : Replace the bromine with amines or thiols under Pd catalysis .
  • Salt Metathesis : Convert the hydrochloride to other salts (e.g., mesylate) for improved crystallinity in X-ray studies .
    Case Study : A similar sulfonamide intermediate was used in synthesizing Pacritinib analogs via olefin metathesis (13% yield optimization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromobenzenesulfonyl)aniline hydrochloride
Reactant of Route 2
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4-(4-Bromobenzenesulfonyl)aniline hydrochloride

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